1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one

Catalog No.
S3670859
CAS No.
4074-53-7
M.F
C11H14OS
M. Wt
194.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one

CAS Number

4074-53-7

Product Name

1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one

IUPAC Name

1-(4-propan-2-ylsulfanylphenyl)ethanone

Molecular Formula

C11H14OS

Molecular Weight

194.3 g/mol

InChI

InChI=1S/C11H14OS/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3

InChI Key

WTTFHZPZGUCXKR-UHFFFAOYSA-N

SMILES

CC(C)SC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)C

1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-one, also known as 1-(4-propan-2-ylsulfanylphenyl)ethanone, is a compound with the molecular formula C11H14OSC_{11}H_{14}OS and a molecular weight of 194.3 g/mol. This organic compound features a propan-2-ylsulfanyl group attached to a phenyl ring, which is further connected to an ethanone moiety. The unique structure of this compound allows for various chemical interactions and biological activities, making it of interest in both synthetic chemistry and pharmacology .

The chemical reactivity of 1-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one includes several types of reactions:

  • Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide (H₂O₂).
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Nucleophilic Substitution: The propan-2-ylsulfanyl group can undergo substitution reactions with various nucleophiles under appropriate conditions .

The synthesis of 1-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves:

  • Starting Materials: The synthesis begins with the appropriate phenolic precursors and thiols.
  • Reaction Conditions: A base such as sodium hydride (NaH) is used to facilitate nucleophilic substitution reactions under anhydrous conditions.
  • Procedure: The reaction mixture is stirred at elevated temperatures to promote the formation of the desired product, followed by purification steps such as recrystallization or chromatography to isolate the final compound .

The compound has potential applications in various fields:

  • Pharmaceutical Industry: As a synthetic intermediate for drug development due to its unique chemical properties.
  • Agricultural Chemistry: Possible use in the formulation of pesticides or herbicides.
  • Material Science: Exploration in creating novel materials with specific electronic or optical properties .

Several compounds share structural similarities with 1-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one, highlighting its uniqueness:

Compound NameStructure TypeKey Difference
1-(4-methylthio)phenyl ethanoneSulfanyl derivativeContains a methylthio group instead
1-(3-methoxyphenyl)ethanoneMethoxy derivativeContains a methoxy group instead
4'-isopropylacetophenoneIsopropyl derivativeLacks the sulfanyl group
1-[4-(propan-2-yloxy)phenyl]ethanoneEther derivativeContains an oxy group instead

Uniqueness

The presence of both the propan-2-ylsulfanyl and ethanone functional groups in 1-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one contributes to its distinct chemical reactivity and potential biological activities compared to its analogs. This combination may enhance its utility in pharmaceutical applications and other chemical syntheses .

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Dates

Last modified: 08-20-2023

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